Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as Sodium Demethylcantharidate, is an organic compound with the molecular formula C8H11NaO5. This compound is a white crystalline powder that is soluble in water and alcohols. It is derived from the oxidation of cantharidin, a natural toxin produced by blister beetles.
Preparation Methods
The synthesis of Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the oxidation of cantharidin. The process begins with the reaction of cantharidin with a sodium solution, resulting in the formation of Sodium Demethylcantharidate . Industrial production methods often utilize the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to create the 7-oxabicyclo[2.2.1]heptane framework . This framework is then further modified to produce the desired compound.
Chemical Reactions Analysis
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethereal bridge.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and disrupting cellular processes. For example, it can inhibit protein phosphatases, leading to the modulation of signal transduction pathways . This inhibition can result in various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific structure and properties. Similar compounds include:
Cantharidin: The parent compound from which Sodium Demethylcantharidate is derived.
Norcantharidin: Another synthetic analogue of cantharidin with similar biological activities.
7-Oxabicyclo[2.2.1]heptane derivatives: Various derivatives of the 7-oxabicyclo[2.2.1]heptane framework that exhibit different chemical and biological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H9NaO5 |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
sodium;3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
KZPNUWRDSBFEFS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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